Primulaverin

Description

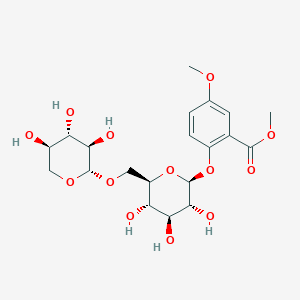

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWVFJJMYKSVHM-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934891 | |

| Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-61-0 | |

| Record name | Primulaverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMULAVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B99IC5K2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Primulaverin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a significant phenolic glycoside found in the roots of Primula species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final glycosylated product. While the complete enzymatic cascade in Primula species has not been fully elucidated, this guide synthesizes the current knowledge based on established general plant biochemistry pathways and highlights the key enzymatic families likely involved. This document details the putative steps, presents available quantitative data, and outlines relevant experimental protocols for the characterization of the involved enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway . The pathway can be conceptually divided into three main stages:

-

Formation of the Salicylic Acid Backbone: The pathway initiates with the conversion of L-phenylalanine to salicylic acid.

-

Modification of the Aglycone: Salicylic acid undergoes subsequent methoxylation and methylation to form the aglycone of this compound, 5-methoxysalicylic acid methyl ester, also known as primetin.

-

Glycosylation: The final step involves the attachment of a primeverose sugar moiety to the aglycone to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

The Structural Elucidation of Primulaverin: A Technical Guide for Researchers

An In-depth Whitepaper on the Isolation, Characterization, and Structural Analysis of a Key Bioactive Phenolic Glycoside from Primula Species.

Abstract

Primulaverin is a significant phenolic glycoside found predominantly in the roots of Primula species, such as Primula veris and Primula elatior. As a compound of interest for its potential bioactivity, its accurate structural determination is crucial for drug development and phytochemical research. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols for its isolation and the analytical techniques used for its characterization. This document consolidates key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) into structured tables and presents logical workflows and structural diagrams using Graphviz to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a primeveroside of methyl 5-methoxysalicylate, is a characteristic secondary metabolite of the Primula genus.[1][2] Its structure consists of an aglycone moiety (methyl 5-methoxysalicylate) linked via a glycosidic bond to a disaccharide, primeverose (composed of glucose and xylose). The elucidation of this intricate structure relies on a synergistic approach combining chromatographic separation with advanced spectroscopic techniques. This guide outlines the systematic process employed to isolate and unequivocally identify this compound, providing the detailed data and methodologies required for replication and further research.

Isolation of this compound from Primula veris Roots

The initial and critical step in the structural analysis of this compound is its efficient extraction and purification from the plant matrix, typically the roots of Primula veris. The following protocol is a composite of established methodologies.[1][2]

Experimental Protocol: Extraction and Isolation

-

Preparation of Plant Material: Air-dried roots of Primula veris are finely ground into a homogenous powder to maximize the surface area for solvent extraction.

-

Solvent Extraction:

-

A successive extraction method is employed. The powdered root material is first macerated with chloroform to remove lipophilic compounds.[3]

-

Following the removal of the chloroform, the plant residue is exhaustively extracted with methanol or an aqueous methanol solution (e.g., 50% v/v).[1][2] Ultrasonication can be used to enhance extraction efficiency.

-

-

Fractionation: The crude methanol extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography, often using a polyamide stationary phase, and eluted with a solvent gradient of increasing polarity to separate the phenolic glycosides from other constituents like saponins and flavonoids.

-

Purification: Fractions identified as containing this compound (monitored by Thin Layer Chromatography or HPLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation Workflow

The comprehensive process of identifying this compound involves a logical sequence of analytical steps, from the initial extraction to the final confirmation of its chemical structure.

Spectroscopic Analysis and Data

The definitive structure of this compound is determined through the combined interpretation of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal for determining the molecular formula and investigating the compound's fragmentation pattern. LC-MS experiments, often in negative ion mode, are used for final peak assignment in complex mixtures.[4]

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₁₃ | [2] |

| Molecular Weight | 476.43 g/mol | [2] |

| Ionization Mode | ESI- (Negative) | [4] |

| [M-H]⁻ Ion (m/z) | 475.1457 | |

| Key Fragment Ions (m/z) | Data not available in searched literature |

Note: While the fragmentation pattern is crucial for confirming the sequence of the sugar moieties and their linkage to the aglycone, specific m/z values for this compound fragments were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of this compound. ¹H NMR helps identify the aromatic and sugar protons, while ¹³C NMR identifies all unique carbon atoms. 2D correlation spectra establish the connectivity between atoms, confirming the structure of the aglycone, the identity and linkage of the two sugar units (xylose and glucose), and the point of glycosylation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference(s) |

| Aglycone | [4] | |||

| 1 | C=O | - | Data not available | |

| 2 | C | - | Data not available | |

| 3 | CH | Data not available | Data not available | |

| 4 | CH | Data not available | Data not available | |

| 5 | C | - | Data not available | |

| 6 | CH | Data not available | Data not available | |

| OMe at C5 | OCH₃ | Data not available | Data not available | |

| OMe (Ester) | OCH₃ | Data not available | Data not available | |

| Glucose | [4] | |||

| 1' | CH | Data not available | Data not available | |

| 2' | CH | Data not available | Data not available | |

| 3' | CH | Data not available | Data not available | |

| 4' | CH | Data not available | Data not available | |

| 5' | CH | Data not available | Data not available | |

| 6' | CH₂ | Data not available | Data not available | |

| Xylose | [4] | |||

| 1'' | CH | Data not available | Data not available | |

| 2'' | CH | Data not available | Data not available | |

| 3'' | CH | Data not available | Data not available | |

| 4'' | CH | Data not available | Data not available | |

| 5'' | CH₂ | Data not available | Data not available |

Note: The definitive paper by Müller et al. (2006), which reportedly contains the complete NMR assignments for this compound, was not accessible in its full-text form during the literature search for this guide. The table structure is provided as a template for the expected data.

Chemical Structure and Connectivity

The combined spectroscopic data confirms that this compound is methyl 2-O-(β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl)-5-methoxybenzoate. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial for establishing the linkages between the xylose, glucose, and aglycone moieties.

Conclusion

The structural elucidation of this compound is a classic example of modern natural product chemistry, integrating meticulous isolation techniques with powerful spectroscopic analysis. The definitive identification relies on the collective evidence from MS, which provides the molecular formula, and a suite of NMR experiments, which piece together the molecular framework atom-by-atom. This guide provides the methodological foundation and data framework necessary for the identification and future investigation of this compound and related phenolic glycosides. Access to complete, published spectral data remains a cornerstone for the verification and advancement of natural product research.

References

- 1. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Metabolite Profiling of Triterpenoid Saponins and Flavonoids in Flower Color Mutations of Primula veris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Distribution of Primulaverin in Primula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of primulaverin within the Primula genus. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this significant phenolic glycoside.

Natural Sources and Distribution of this compound

This compound is a characteristic phenolic glycoside found predominantly in the underground organs of various Primula species. Its presence and concentration are key chemotaxonomic markers for distinguishing between different species within the genus.

Distribution within the Plant

Extensive phytochemical studies have consistently demonstrated that this compound is primarily localized in the roots and rhizomes of Primula plants.[1][2][3][4][5] In contrast, the flowers of these species, while rich in other phenolic compounds like flavonoids, do not contain this compound.[1][2][3][4][5] This distinct organ-specific accumulation suggests a specialized role for this compound in the subterranean parts of the plant, potentially related to defense mechanisms or interactions with the soil microbiome.

Distribution among Primula Species

Significant variations in this compound content have been observed between different Primula species. The most well-studied examples are Primula veris (cowslip) and Primula elatior (oxlip).

-

Primula veris is characterized by a significantly higher concentration of this compound in its roots compared to other species.[1][2]

-

Primula elatior also contains this compound in its roots, but at levels that are approximately ten times lower than those found in P. veris.[1][2][6]

This substantial difference in this compound content serves as a reliable chemical marker for the identification and quality control of raw plant material from these two closely related and medicinally important species.[1][3]

Quantitative Data of this compound in Primula Species

The concentration of this compound in Primula roots can be influenced by various factors, including the specific species, geographical location, and cultivation conditions. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: this compound Content in the Roots of Primula veris

| Plant Material | Cultivation/Origin | This compound Content (mg/g DW) | Reference |

| Roots | In vitro adventitious roots (22 °C) | 9.71 | [7][8] |

| Roots | Soil-grown (1.5-year-old) | 10.23 | [7][8] |

| Roots | Vegetative stage | 1.6 - 2.4 | [6] |

Table 2: Comparative this compound Content in Primula Species

| Species | Plant Organ | Relative Content | Reference |

| Primula veris | Roots | ~10x higher than P. elatior | [1][2][6] |

| Primula elatior | Roots | Lower concentration | [1][2][6] |

| Primula veris | Flowers | Not detected | [1][2][3][4][5] |

| Primula elatior | Flowers | Not detected | [1][2][3][4][5] |

Experimental Protocols

The extraction and quantification of this compound from Primula roots are typically achieved through chromatographic techniques. The following sections detail the methodologies commonly employed in published research.

Extraction of this compound from Plant Material

A widely adopted method for the extraction of phenolic glycosides, including this compound, from dried and powdered Primula roots involves ultrasonication with a hydroalcoholic solvent.

Protocol:

-

Sample Preparation: Weigh approximately 125 mg of dried and powdered Primula veris root material.

-

Extraction: Place the powdered root material in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol.

-

Ultrasonication: Sonicate the mixture at room temperature for 10 minutes.

-

Repeat Extraction: Repeat the extraction process four more times (for a total of five extractions) with fresh solvent each time.

-

Centrifugation: After each extraction, centrifuge the mixture for 10 minutes at 3000 rpm to pellet the solid material.

-

Combine Supernatants: Carefully collect the supernatants from all five extractions and combine them in a 50 mL volumetric flask.

-

Final Volume Adjustment: Bring the combined supernatants to a final volume of 50 mL with 50% (v/v) aqueous methanol.

-

Filtration: Filter the final extract through a 0.45 µm nylon filter prior to HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a standard and reliable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

-

Column: A reversed-phase C18 column (e.g., Luna RP-C18, 3 µm, 150 × 3 mm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with 0.05% formic acid (v/v)

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0–5 min: 80% A

-

5–20 min: Gradient to 55% A

-

20–25 min: Gradient to 50% A

-

25–35 min: Gradient to 40% A

-

35–40 min: Gradient to 83% A

-

40–45 min: 83% A

-

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV detection at 270 nm and 321 nm. This compound is typically monitored at 300 nm.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of the phenylpropanoid pathway for the synthesis of the aglycone and the formation of the primeverose sugar moiety, followed by their enzymatic linkage. While the complete pathway has not been fully elucidated in Primula, a hypothetical pathway can be proposed based on known biochemical reactions in plants.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis is thought to begin with the amino acid L-phenylalanine, a product of the shikimate pathway. Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted to various phenolic acids. A subsequent series of modifications, including hydroxylation, methylation, and carboxylation, likely leads to the formation of the this compound aglycone, methyl 5-methoxysalicylate.

Concurrently, the disaccharide primeverose (D-xylosyl-(β1→6)-D-glucose) is synthesized from nucleotide-activated sugars. Finally, a specific glycosyltransferase enzyme catalyzes the attachment of primeverose to the hydroxyl group of the aglycone, forming this compound.

References

- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Methoxysalicylic acid (FDB011959) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primula vulgaris (primrose) genome assembly, annotation and gene expression, with comparative genomics on the heterostyly supergene - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Primulaverin-Containing Extracts: A Technical Guide

Introduction

Extracts from Primula veris L. (cowslip) and Primula elatior (L.) Hill (oxlip), prominent members of the Primulaceae family, have a long-standing history in traditional European medicine for treating respiratory ailments such as coughs and bronchitis.[1] Modern pharmacological research has sought to validate these traditional uses, focusing on the rich phytochemical composition of these plants. The primary bioactive compounds responsible for their therapeutic effects are considered to be triterpene saponins and various phenolic compounds, including flavonoids and the characteristic phenolic glycosides, primulaverin and primeverin.[2][3] this compound, in particular, is a key marker for Primula species and contributes to the overall pharmacological profile.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound-containing extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways for an audience of researchers, scientists, and drug development professionals.

Core Pharmacological Properties

The medicinal efficacy of Primula extracts is attributed to a synergistic interplay of its constituents. The primary activities investigated are expectorant, secretolytic, anti-inflammatory, antimicrobial, and antioxidant.

Expectorant and Secretolytic Activity

The most well-documented use of Primula root and flower extracts is as an expectorant for coughs associated with the common cold.[1][4] This activity is largely attributed to the high concentration of triterpene saponins.[2][5]

The proposed mechanism involves a reflex pathway. Saponins from the Primula extract irritate the gastric mucosa, which in turn stimulates the bronchial mucous glands via the vagus nerve. This leads to an increased production of serous bronchial secretion and a decrease in the viscosity of the mucus, facilitating its expulsion from the respiratory tract.[6][7]

Anti-inflammatory Activity

Primula extracts exhibit significant anti-inflammatory properties.[1][8] One of the key mechanisms identified is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the production of prostaglandins, which are key mediators of inflammation.[9] By downregulating COX-2 expression, extracts from Primula veris may reduce inflammation, suggesting a potential role in managing inflammatory conditions like osteoarthritis.[9] This action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), offering a potential natural alternative.[9] Flavonoids such as rutoside and hyperoside, particularly abundant in P. elatior, also contribute to the anti-inflammatory effects.[2][10]

Antimicrobial and Anti-biofilm Activity

Phenolic compounds and saponins within Primula extracts are responsible for their antimicrobial and antifungal properties.[2][8] Studies have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][11]

Furthermore, recent research has highlighted the anti-biofilm activity of these extracts. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.[3] Extracts from P. veris roots have been shown to inhibit biofilm formation, particularly in Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive strains such as Staphylococcus aureus.[3] This suggests a potential application in addressing chronic infections associated with biofilm formation.

Antioxidant Activity

The phenolic compounds, including flavonoids and phenolic acids present in Primula extracts, confer notable antioxidant properties.[8][12] These compounds can neutralize harmful free radicals, which contribute to oxidative stress, a factor implicated in various chronic diseases and the aging process.[9] The antioxidant capacity has been evaluated using methods such as the DPPH free radical scavenging assay and the Cuprac assay.[12]

Key Bioactive Compounds

The pharmacological profile of Primula extracts is a direct result of its complex chemical composition.

-

Triterpene Saponins: Primarily found in the roots, these compounds (e.g., primulasaponin I) are credited with the potent secretolytic and expectorant effects.[2][3][13] They are also implicated in the antimicrobial and anti-biofilm activities.

-

Phenolic Glycosides: this compound and primeverin are characteristic compounds found in the roots of P. veris and P. elatior.[2][14] The content of these glycosides can be significantly higher in P. veris compared to P. elatior.[2] During the drying process, these compounds can degrade, producing a distinct odor.[3][14]

-

Flavonoids: Abundant in the flowers, flavonoids like rutoside, hyperoside, astragalin, and quercetin contribute significantly to the anti-inflammatory, antioxidant, and antimicrobial properties of the extracts.[2][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various pharmacological studies on Primula extracts.

Table 1: Expectorant Activity of Primula veris Extracts

| Plant Part | Extract Type | Dose (mg/kg) | Secretion Increase (%) vs. Control | Reference |

|---|---|---|---|---|

| Rhizomes with Roots | Thick Extract | 200 | 126.6% | [5][15] |

| Leaves | Thick Extract | 200 | 74.5% | [5][15] |

| Reference Drug: Hedelix (Ivy Extract) | - | - | 146.4% |[5][15] |

Table 2: Anti-inflammatory Activity of Primula veris Extracts (Carrageenan-Induced Paw Edema in Rats)

| Plant Part | Extract Type | Dose (mg/kg) | Maximum Inhibition (%) | Reference |

|---|---|---|---|---|

| Leaves | Thick Extract | 200 | Most Effective | [16] |

| Underground Organs | Thick Extract | 200 | Effective | [16] |

| Leaves | Thick Extract | 50, 100, 150 | Dose-dependent activity | [16] |

| Underground Organs | Thick Extract | 50, 100, 150 | Dose-dependent activity |[16] |

Table 3: Antimicrobial Activity of Primula veris Root Extracts (MIC/MBC in mg/mL)

| Extract/Fraction | Escherichia coli (MIC) | Pseudomonas aeruginosa (MIC) | Staphylococcus aureus (MIC) | Reference |

|---|---|---|---|---|

| Methanol Extract | 0.5 | 1.0 | 1.0 | [3] |

| Chloroform Extract | 0.5 | 1.0 | 1.0 | [3] |

| Saponin-enriched Fraction | 0.5 | 1.0 | 0.5 | [3] |

| Minimum Bactericidal Concentration (MBC) values ranged from 0.5 to >1 mg/mL for the tested strains. | | | |[3] |

Table 4: Phenolic Glycoside Content in Primula Roots (mg/100g DW)

| Compound | Primula veris | Primula elatior | Reference |

|---|---|---|---|

| This compound | 1342.14 | 137.95 | [2] |

| Primverin | 129.56 | 13.90 |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Protocol for Expectorant Activity Assessment (Phenol Red Secretion)

This protocol is adapted from studies evaluating the secretomotor function of the bronchi in animal models.[5][13]

-

Animal Model: Male mice are used for the experiment.

-

Grouping and Administration: Animals are divided into control and test groups. The test groups receive various doses of the Primula extract via gastric administration (oral gavage). The control group receives the vehicle (e.g., saline). A positive control group receiving a known expectorant (e.g., Hedelix) is also included.

-

Phenol Red Injection: Thirty minutes after the administration of the extract, a 2.5% solution of phenol red is injected intraperitoneally.

-

Sample Collection: Thirty minutes after the phenol red injection, the animals are euthanized. The trachea is dissected and placed in a test tube containing 1 mL of saline solution.

-

Analysis: The tube is agitated to wash the phenol red from the trachea into the saline. An alkaline solution is added to the tube to stabilize the color. The optical density of the solution is then measured using a spectrophotometer at a specific wavelength (e.g., 546 nm).

-

Quantification: The amount of phenol red secreted is calculated based on a standard curve, and the percentage increase in secretion for the test groups is determined relative to the control group.

Protocol for Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the acute anti-inflammatory activity of pharmacological agents.[16]

-

Animal Model: Wistar rats are typically used.

-

Grouping and Administration: Animals are divided into a control group, a reference drug group (e.g., sodium diclofenac), and test groups receiving different doses of the Primula extract. The extracts are administered orally.

-

Induction of Inflammation: One hour after administration of the test substances, a 1% solution of carrageenan is injected subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an extract that inhibits the visible growth of a microorganism.[3]

-

Microorganisms: Standard bacterial strains (e.g., E. coli, S. aureus) are used.

-

Culture Preparation: The bacterial strains are cultured in an appropriate broth medium to achieve a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The Primula extract is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: A positive control (broth with bacteria, no extract) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract in which no visible bacterial growth (turbidity) is observed.

Visualizations: Pathways and Workflows

Caption: Proposed anti-inflammatory signaling pathway of Primula extracts via COX-2 inhibition.

Caption: Experimental workflow for assessing expectorant activity using the phenol red secretion model.

Caption: Relationship between key chemical constituents of Primula extracts and their pharmacological activities.

Conclusion and Future Directions

Extracts from Primula veris and Primula elatior, which contain the characteristic phenolic glycoside this compound, demonstrate a robust portfolio of pharmacological activities. The well-established expectorant and secretolytic properties, primarily driven by triterpene saponins, are complemented by significant anti-inflammatory, antimicrobial, and antioxidant effects attributed to flavonoids and other phenolic compounds. The quantitative data and detailed protocols provided herein offer a valuable resource for researchers in natural product chemistry and drug development.

Future research should focus on elucidating the precise mechanisms of action, particularly for the anti-biofilm and anti-inflammatory properties at the molecular level. Further clinical trials are warranted to establish the efficacy and safety of standardized Primula extracts for various inflammatory and infectious conditions.[17] Additionally, exploring advanced extraction and formulation technologies could enhance the bioavailability and therapeutic potential of these valuable phytochemicals.

References

- 1. bio-norm.com [bio-norm.com]

- 2. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 5. oamjms.eu [oamjms.eu]

- 6. herbapolonica.pl [herbapolonica.pl]

- 7. mdpi.com [mdpi.com]

- 8. Primula Veris – Classification, Ayurvedic Properties & Dosage [planetayurveda.com]

- 9. angelbiology.com [angelbiology.com]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation on the Expectorant Effect of Extracts from Primula veris L. | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. clinicaltrials.eu [clinicaltrials.eu]

Unraveling the Molecular Journey of Primulaverin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulaverin, a phenolic glycoside found in the roots of Primula species, has long been associated with traditional herbal remedies, particularly for respiratory ailments. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, consolidating findings from in vitro, in vivo, and in silico studies. While research on the pure compound is ongoing, this document synthesizes the available evidence, focusing on its role as an expectorant and its potential anti-inflammatory properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, highlighting established knowledge and identifying areas for future investigation.

Primary Mechanism of Action: The Secretomotor Effect

The most well-documented therapeutic action of preparations containing this compound is their expectorant effect, which is primarily attributed to an indirect neural reflex known as the secretomotor effect. This mechanism is shared with other saponin-rich plant extracts.

Upon oral administration, this compound, along with saponins present in Primula root extracts, is believed to cause mild irritation of the gastric mucosa. This local irritation triggers a neuronal signal that is transmitted via afferent fibers of the vagus nerve to the central nervous system. In response, a reflex signal is sent down the efferent pathways of the vagus nerve, targeting the bronchial glands in the airways. This stimulation leads to an increased secretion of a less viscous, watery mucus, which helps to dilute thick sputum and facilitate its clearance from the respiratory tract.

While this reflex arc is the predominantly accepted mechanism, some evidence suggests a potential for direct interaction of this compound with receptors on mucus-producing cells, although the specific receptors and signaling pathways involved in such a direct action have yet to be fully elucidated.

Signaling Pathway: The Gastropulmonary Vagal Reflex

Caption: Gastropulmonary vagal reflex arc initiated by this compound.

Potential Molecular Targets and Anti-inflammatory Activity

Beyond its expectorant properties, in silico studies have suggested that this compound may exert anti-inflammatory effects through the modulation of key signaling molecules. These computational models provide a foundation for future experimental validation.

Matrix Metalloproteinase-9 (MMP-9)

Molecular docking simulations have predicted a strong binding affinity between this compound and Matrix Metalloproteinase-9 (MMP-9). MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its dysregulation is implicated in various inflammatory conditions. Inhibition of MMP-9 could represent a key mechanism for the anti-inflammatory potential of this compound.

Nuclear Factor-kappa B (NF-κB)

Computational studies also indicate that this compound may interact with Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes. The canonical NF-κB signaling pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. By potentially interfering with this pathway, this compound could suppress the inflammatory response.

Signaling Pathway: Potential Inhibition of the Canonical NF-κB Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data

Direct quantitative data for pure this compound's biological activity is limited in the current literature. The following table summarizes the available data, which primarily pertains to extracts of Primula species. It is important to note that these extracts contain a complex mixture of compounds, including this compound, primeverin, and various saponins, which may act synergistically.

| Assay | Test Substance | Result | Source |

| Expectorant Activity | |||

| Phenol Red Secretion in Mice | Primula veris thick root extract (200 mg/kg) | 126.6% increase in sputum secretion | [1] |

| Anti-inflammatory Activity | |||

| MMP-9 Inhibition (in silico) | This compound | High predicted binding affinity | [2] (Benchchem) |

| NF-κB Inhibition (in silico) | This compound | High predicted binding affinity | [2] (Benchchem) |

| Content in Plant Material | |||

| HPLC-DAD Analysis | Primula veris roots | Up to 2.3% phenolic glycosides (this compound and primeverin) | [3] |

| HPLC-PDA-MS Analysis | Primula veris roots (50% aq. methanol extract) | Variable content depending on population | [2] |

Experimental Protocols

The following sections detail methodologies for key experiments relevant to investigating the mechanism of action of this compound. These are generalized protocols that would require optimization for specific experimental conditions.

Protocol 1: Evaluation of Expectorant Activity (Phenol Red Secretion Assay in Mice)

This in vivo assay measures the secretomotor effect by quantifying the amount of phenol red secreted into the trachea following administration of the test compound.

Workflow Diagram

Caption: Workflow for the phenol red secretion expectorant assay.

Methodology

-

Animals: Male ICR mice (18-22 g) are acclimatized for at least one week.

-

Grouping: Animals are randomly divided into control, vehicle, and this compound-treated groups.

-

Administration: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered orally at various doses. The control group receives the vehicle only.

-

Phenol Red Injection: Thirty minutes after drug administration, mice are injected intraperitoneally with a 5% (w/v) solution of phenol red in saline at a dose of 500 mg/kg.

-

Sample Collection: Thirty minutes after the phenol red injection, the mice are euthanized. The trachea is isolated and washed with 1 mL of saline.

-

Quantification: To the tracheal wash, 100 µL of 1 M NaOH is added to stabilize the color. The absorbance of the solution is measured at 546 nm.

-

Analysis: The amount of secreted phenol red is calculated from a standard curve and compared between the groups.

Protocol 2: In Vitro MMP-9 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MMP-9.

Methodology

-

Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), and a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer, this compound at various concentrations, and recombinant MMP-9.

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP-9 substrate.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time in a kinetic mode.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined for each concentration of this compound, and the IC50 value is calculated by non-linear regression analysis.

Protocol 3: Cell-Based NF-κB Reporter Assay

This assay assesses the ability of this compound to inhibit the NF-κB signaling pathway in a cellular context.

Methodology

-

Cell Line: A human cell line (e.g., HEK293 or HeLa) stably transfected with an NF-κB-dependent luciferase reporter construct is used.

-

Cell Culture and Treatment:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

NF-κB signaling is stimulated by adding an appropriate inducer (e.g., TNF-α at 10 ng/mL).

-

-

Luciferase Assay: After a 6-8 hour incubation with the stimulator, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Luciferase activity is normalized to cell viability (e.g., using an MTT or CellTiter-Glo assay). The percentage of inhibition of NF-κB activation is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion and Future Directions

The current body of evidence strongly supports the role of this compound, in concert with other compounds in Primula extracts, as an expectorant acting through a gastropulmonary vagal reflex. Furthermore, computational studies have identified promising avenues for its potential anti-inflammatory effects through the inhibition of MMP-9 and the NF-κB signaling pathway.

However, a significant gap remains in the literature regarding the direct, quantitative biological activity of pure this compound. Future research should focus on:

-

Isolation and purification of this compound to enable rigorous in vitro and in vivo testing of the pure compound.

-

Quantitative determination of the inhibitory activity of pure this compound against MMP-9 and other relevant enzymes, including detailed kinetic studies to elucidate the mechanism of inhibition.

-

Validation of the inhibitory effect on the NF-κB pathway in cell-based assays, including the investigation of its impact on IκBα phosphorylation and degradation, and the nuclear translocation of NF-κB subunits.

-

Investigation of the potential direct effects of this compound on ion channels or receptors in both gastric and bronchial epithelial cells to explore alternative or complementary mechanisms of action.

A more comprehensive understanding of the molecular pharmacology of this compound will be instrumental in validating its traditional uses and potentially developing novel therapeutic agents for respiratory and inflammatory diseases.

References

Primulaverin: A Keystone in Plant Secondary Metabolism and Defense

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Primulaverin, a phenolic glycoside predominantly found in the roots of Primula species, plays a significant, yet intricate, role in plant secondary metabolism. This technical guide provides an in-depth exploration of this compound, from its chemical properties and biosynthesis to its pivotal function in plant defense mechanisms. Drawing on current scientific literature, this document details quantitative data, experimental protocols, and the putative signaling pathways initiated by this compound, offering a comprehensive resource for researchers in phytochemistry, plant science, and pharmacology.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they mediate the interactions of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Phenolic glycosides, a major class of secondary metabolites, are widely distributed in the plant kingdom and are recognized for their significant ecological roles and potential pharmacological applications.

This compound is a characteristic phenolic glycoside found in various Primula species, commonly known as primroses. Its presence, particularly in the roots, has been well-documented, and its concentration can vary depending on the plant part, species, and environmental conditions. This guide will delve into the multifaceted nature of this compound, with a focus on its role as a key player in the plant's defense arsenal.

Chemical Profile of this compound

This compound is the glycoside formed from the aglycone, methyl 2-hydroxy-5-methoxybenzoate, and the disaccharide primeverose. Its chemical structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₁₃ |

| Molecular Weight | 476.43 g/mol |

| IUPAC Name | methyl 5-methoxy-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]benzoate |

| PubChem CID | 3083558 |

Distribution and Quantification of this compound in Primula Species

The concentration of this compound varies significantly across different species of Primula and within different tissues of the same plant. The roots are consistently reported as the primary storage site for this compound.

Table 2: Quantitative Data of this compound in Primula veris

| Plant Part | Concentration (mg/g Dry Weight) | Reference |

| Roots (Wild) | 10.23 | [1] |

| Roots (In vitro culture, 22°C) | 9.71 | [1] |

| Flowers | Not detected | [2] |

| Leaves | Not detected | [2] |

Note: The absence of this compound in aerial parts in some studies may be due to detection limits or variations in plant populations and analytical methods.

The Role of this compound in Plant Secondary Metabolism: A Defense Strategy

The primary role of this compound in plant secondary metabolism appears to be as a constitutive defense compound, a "phytoanticipin," that is stored in an inactive form and is activated upon tissue damage.

The "Primverase Bomb": A Mechanism of Activation

The key to this compound's defensive function lies in its enzymatic hydrolysis. Stored within the plant's vacuoles, this compound remains inert. However, when the plant tissue is damaged, for instance by an herbivore, the cellular compartmentalization is disrupted. This brings this compound into contact with the enzyme primverase , a β-glycosidase located in the cytoplasm.[3]

This enzymatic reaction, often referred to as a "primverase bomb," rapidly cleaves the glycosidic bond of this compound, releasing the aglycone and the sugar moiety.[3] The degradation of this compound over time, catalyzed by primverase, also produces a characteristic odor, which can serve as an indicator of the age of the plant material.[3]

The Aglycone and its Volatile Signal: Methyl Salicylate

The aglycone of this compound is methyl 2-hydroxy-5-methoxybenzoate. While the direct bioactivity of this specific compound is not extensively detailed in the readily available literature, the hydrolysis of a closely related compound in other plants releases methyl salicylate, a well-known volatile organic compound (VOC) with potent signaling properties in plant defense.[4][5] It is highly probable that the aglycone of this compound is rapidly converted to volatile compounds, including methyl salicylate.

Methyl salicylate acts as an airborne signal that can induce defense responses in undamaged parts of the same plant (systemic acquired resistance, SAR) and in neighboring plants.[4][5] This airborne signaling alerts other plants to the presence of a threat, allowing them to preemptively activate their own defense mechanisms.[3]

Putative Signaling Pathway of this compound-Mediated Defense

While a direct and complete signaling pathway for this compound has yet to be fully elucidated, based on the known roles of phenolic glycosides and methyl salicylate in plant defense, a putative pathway can be proposed. This pathway likely involves the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling cascades, which are central to plant responses against herbivores and pathogens.

Caption: Putative signaling pathway of this compound-mediated plant defense.

Experimental Protocols

The study of this compound involves a series of well-established experimental protocols for its extraction, purification, and analysis.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of this compound from plant material.

Table 3: Comparison of Extraction Solvents for Phenolic Compounds from Primula veris

| Plant Material | Optimal Solvent | Reference |

| Fresh | Water at 100°C | [4] |

| Dried | 70% Ethanol | [4] |

Detailed Protocol for Extraction from Dried Roots:

-

Sample Preparation: Air-dry the roots of Primula veris at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered root material in 70% ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature with constant agitation for 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further analysis.

Purification of this compound

Solid-phase extraction (SPE) is a commonly used technique for the purification of phenolic glycosides like this compound from crude extracts.

Caption: General workflow for the purification of this compound using Solid-Phase Extraction.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the identification and quantification of this compound.

Table 4: HPLC-PDA-MS Parameters for the Analysis of Phenolic Glycosides in Primula veris Roots

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Injection Volume | 10 µL | [6] |

| Detection (PDA) | 280 nm | [6] |

| Mass Spectrometry | Electrospray Ionization (ESI) in negative ion mode | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed.

Bioactivities and Potential Applications

While the primary role of this compound in plants is defense, the compound and its derivatives have garnered interest for their potential pharmacological activities. Extracts of Primula species, which contain this compound, have been traditionally used for their expectorant and anti-inflammatory properties.[2] Further research is warranted to isolate and evaluate the specific bioactivities of pure this compound and its hydrolysis products.

Conclusion and Future Directions

This compound stands as a compelling example of the sophisticated chemical defense strategies employed by plants. Its storage as an inactive glycoside and its rapid activation upon threat highlight the efficiency of plant secondary metabolism. The putative signaling pathway, involving the release of volatile compounds like methyl salicylate, underscores the complex communication networks within and between plants.

Future research should focus on:

-

Elucidating the complete signaling cascade initiated by this compound hydrolysis products in Primula veris.

-

Investigating the specific bioactivities of the aglycone of this compound and other breakdown products.

-

Exploring the potential of this compound and its derivatives in the development of novel pharmaceuticals and eco-friendly crop protection agents.

This in-depth technical guide provides a solid foundation for researchers and professionals seeking to understand and harness the potential of this compound. The presented data, protocols, and conceptual frameworks are intended to facilitate further investigation into this fascinating and important plant secondary metabolite.

References

- 1. Bioactivities of enzymatic protein hydrolysates derived from Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Salicylic acid - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Primulaverin: A Technical Guide

Abstract

Primulaverin, a phenolic glycoside found in the roots of Primula species, has been a subject of phytochemical interest for over a century. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at both historical and contemporary methodologies. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this natural compound.

Introduction

This compound is a characteristic secondary metabolite present in the roots of the primrose, Primula veris (syn. P. officinalis).[1][2] Chemically, it is the primeveroside of methyl 5-methoxysalicylate. The compound is of interest due to its presence in a plant with a long history of use in traditional medicine. This guide delves into the historical narrative of its discovery and the evolution of its isolation techniques, from early 20th-century methods to modern chromatographic approaches.

History of Discovery

The initial isolation and identification of this compound are credited to the French pharmacists A. Goris and M. Mascré in 1911 . Their work, "Sur la primulaverine," published in the Comptes Rendus de l'Académie des Sciences, marked the first documented instance of the compound's separation from its natural source, the roots of Primula veris. Their research laid the foundation for subsequent phytochemical investigations into the constituents of Primula species.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 476.43 g/mol | --INVALID-LINK-- |

| Melting Point | 161-163 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Quantitative Data on this compound Content

The concentration of this compound in Primula veris roots can vary. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), have enabled precise quantification.

| Plant Material | Method | This compound Content (mg/g DW) | Reference |

| Primula veris subsp. veris roots (soil-grown) | HPLC-PDA-MS | 10.23 | --INVALID-LINK-- |

| Primula veris subsp. veris adventitious roots (in vitro, 22°C) | HPLC-PDA-MS | 9.71 | --INVALID-LINK-- |

| Primula veris roots | HPLC-DAD | 5.36 | --INVALID-LINK-- |

Experimental Protocols

Historical Isolation Method (Goris and Mascré, 1911 - Inferred Protocol)

Objective: To isolate this compound from the roots of Primula veris.

Materials:

-

Dried and powdered roots of Primula veris

-

Ethanol (90-95%)

-

Lead acetate solution

-

Hydrogen sulfide gas

-

Distilled water

-

Filtration apparatus

-

Evaporation apparatus (e.g., water bath)

Procedure:

-

Extraction: The powdered root material was subjected to exhaustive extraction with hot ethanol using a Soxhlet apparatus. This process was designed to extract the glycosides while simultaneously deactivating native enzymes like primverase that could degrade this compound.

-

Clarification: The ethanolic extract was concentrated, and an aqueous solution of lead acetate was added. This step precipitated tannins and other impurities.

-

Removal of Excess Lead: The mixture was filtered, and hydrogen sulfide gas was bubbled through the filtrate to precipitate the excess lead acetate as lead sulfide.

-

Filtration: The lead sulfide precipitate was removed by filtration, yielding a clarified solution containing the crude glycosides.

-

Crystallization: The filtrate was concentrated under reduced pressure, and upon standing, crude this compound crystallized from the aqueous solution.

-

Recrystallization: The crude crystals were further purified by one or more recrystallizations from hot water or dilute ethanol to yield pure this compound.

Modern Isolation and Quantification Method (HPLC-Based)

Contemporary methods for the isolation and quantification of this compound rely on chromatographic techniques, offering high resolution and sensitivity.

Objective: To extract, identify, and quantify this compound from Primula veris roots using HPLC.

Materials:

-

Dried and powdered roots of Primula veris

-

Methanol (50% aqueous solution, HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a PDA or MS detector

-

Reversed-phase C18 column

-

This compound analytical standard

-

Mobile phase: Acetonitrile and water (with 0.05% formic acid)

Procedure:

-

Extraction: A precisely weighed amount of the powdered root material (e.g., 125 mg) is extracted with a 50% aqueous methanol solution (e.g., 5 x 10 mL).[3] The extraction is facilitated by ultrasonication for a defined period (e.g., 10 minutes for each extraction).[3]

-

Sample Preparation: The extracts are combined and centrifuged to remove solid plant material. The supernatant is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is used for separation.[3]

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (containing 0.05% formic acid) and gradually increasing the proportion of acetonitrile.[3]

-

Detection: this compound is detected by a PDA detector at its UV absorbance maximum or by a mass spectrometer for more specific identification.[3]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a calibration curve generated using a certified this compound reference standard.[3]

-

Biosynthesis of this compound

The biosynthesis of this compound in Primula species is not fully elucidated in a single, dedicated study. However, based on the general principles of phenolic glycoside formation in plants, a putative pathway can be constructed. The aglycone of this compound is methyl 5-methoxysalicylate. Salicylic acid and its derivatives are known to be synthesized via the shikimate and phenylpropanoid pathways.

The biosynthesis likely begins with chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to isochorismate, a direct precursor to salicylic acid. Subsequent methylation and esterification reactions would then lead to the formation of the aglycone, which is then glycosylated with primeverose to yield this compound.

Caption: Putative biosynthetic pathway of this compound in Primula species.

Experimental and Logical Workflows

The logical progression of the discovery and analysis of this compound can be visualized as a workflow, starting from the initial observation to modern analytical characterization.

Caption: Logical workflow of this compound discovery and research.

A generalized workflow for the modern extraction and analysis of this compound is depicted below.

Caption: Modern experimental workflow for this compound analysis.

Conclusion

The journey of this compound, from its initial discovery by Goris and Mascré to its detailed analysis using modern techniques, reflects the broader advancements in phytochemistry. This guide has provided a structured overview of this journey, presenting key data and methodologies. Further research into the specific enzymatic steps of its biosynthesis and its potential biological activities will continue to enhance our understanding of this naturally occurring phenolic glycoside.

References

- 1. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Chemical Content of Primula veris L. subsp. veris Wild-Growing Populations along a Climate Gradient: An HPLC-PDA-MS Quality Assessment of Flowers, Leaves and Roots for Sustainable Exploitation [mdpi.com]

The Biochemical Role of Primulaverin in the Roots of Primula veris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a characteristic phenolic glycoside found in the roots of Primula veris (cowslip), plays a significant role in the plant's biochemistry, particularly in its defense mechanisms. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and localization within the roots of P. veris. Quantitative data on its abundance is presented, alongside detailed experimental protocols for its analysis. Furthermore, this guide illustrates the proposed biosynthetic and signaling pathways involving this compound, offering a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction

Primula veris L., commonly known as cowslip, has a long history of use in traditional medicine, with its roots being a primary source of bioactive compounds. Among these, the phenolic glycoside this compound is a key metabolite, contributing to the plant's chemical profile and biological activity. Understanding the intricate biochemistry of this compound in the roots of P. veris is crucial for elucidating its ecological functions and exploring its potential pharmacological applications.

This compound is a glycoside of methyl 5-methoxysalicylate. It is structurally related to primeverin, another phenolic glycoside found in Primula species. The relative content of these two compounds can vary, but this compound is often the more abundant of the two in P. veris roots[1][2]. This guide delves into the current scientific understanding of this compound's role in the subterranean tissues of this important medicinal plant.

Localization and Function of this compound in Primula veris Roots

This compound is predominantly localized in the roots of Primula veris[3][4]. Its presence in the underground organs suggests a primary role in defending the plant against soil-borne pathogens and herbivores.

The principal functions attributed to this compound in root biochemistry are:

-

Chemical Defense: As a phenolic glycoside, this compound is part of the plant's arsenal of secondary metabolites that act as deterrents or toxins to a wide range of organisms[5][6]. Phenolic compounds are known to have antimicrobial and insecticidal properties, thereby protecting the roots from attack[7][8].

-

Indirect Defense through Volatiles: Upon tissue damage, such as from an herbivore, the enzyme primverase hydrolyzes this compound. This enzymatic degradation releases the aglycone, methyl 5-methoxysalicylate, which is volatile and contributes to the characteristic scent of dried or damaged primrose roots[2][9]. This odor can act as an indirect defense mechanism by attracting predators or parasitoids of the herbivore.

-

Indicator of Plant Material Age: The degradation of this compound over time by primverase can serve as an indicator of the age of the plant material[2][4].

Quantitative Analysis of this compound

The concentration of this compound in Primula veris roots can be influenced by various factors, including the plant's age, growing conditions (wild-grown vs. in vitro), and the specific subspecies. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Primula veris Roots under Different Growth Conditions

| Plant Material | This compound Content (mg/g Dry Weight) | Reference |

| 1.5-year-old soil-grown roots | 10.23 | [10] |

| In vitro adventitious roots (22 °C) | 9.71 | [10] |

Table 2: Comparative Content of Phenolic Glycosides in the Roots of Primula veris and Primula elatior

| Compound | Primula veris (mg/100 g Dry Weight) | Primula elatior (mg/100 g Dry Weight) | Reference |

| This compound | 536.16 | 74.40 | [4] |

| Primeverin | 1183.32 | 110.31 | [4] |

Biosynthesis of this compound

The biosynthesis of this compound in Primula veris roots is believed to follow the general pathways of phenolic compound synthesis in plants, originating from the shikimate and phenylpropanoid pathways. While the specific enzymes in P. veris have not been fully characterized, a putative pathway can be proposed.

The biosynthesis can be broken down into three main stages:

-

Formation of the Aglycone (Methyl 5-Methoxysalicylate): The biosynthesis of the salicylic acid backbone originates from chorismate, a key intermediate in the shikimate pathway[9][10]. In many plants, salicylic acid is synthesized from phenylalanine via the phenylpropanoid pathway[3][9][10]. This involves the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylation and chain-shortening reactions to yield benzoic acid, which is then hydroxylated to form salicylic acid[2][10]. Subsequent methylation reactions, involving S-adenosyl methionine (SAM) as a methyl donor, would lead to the formation of methyl 5-methoxysalicylate.

-

Synthesis of the Sugar Moiety (Primeverose): Primeverose is a disaccharide composed of glucose and xylose. The synthesis of this sugar involves the activation of individual monosaccharides into their nucleotide-sugar forms (e.g., UDP-glucose and UDP-xylose) and their subsequent linkage by a glycosyltransferase.

-

Glycosylation: The final step is the attachment of the primeverose sugar moiety to the hydroxyl group of methyl 5-methoxysalicylate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers the primeverose from a UDP-activated donor to the aglycone[11][12].

Proposed Role in Plant Defense Signaling

Upon detection of a pathogen or herbivore attack, plants initiate a complex signaling cascade to activate defense responses. While a direct signaling role for this compound has not been elucidated, its degradation product, salicylic acid, is a well-known plant defense hormone that plays a central role in systemic acquired resistance (SAR)[13][14]. It is plausible that the release of salicylic acid from this compound upon tissue damage contributes to the activation of local and systemic defense responses.

Experimental Protocols

The following protocols provide a general framework for the extraction and quantification of this compound from Primula veris roots.

Extraction of this compound

This protocol is adapted from methodologies used for the analysis of phenolic glycosides in Primula species[15].

Materials:

-

Dried and powdered roots of Primula veris

-

Methanol (50% v/v in water)

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flasks

Procedure:

-

Weigh approximately 125 mg of dried, powdered P. veris root material into a suitable vessel.

-

Add 10 mL of 50% aqueous methanol.

-

Sonicate the mixture for 10 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully decant the supernatant into a 50 mL volumetric flask.

-

Repeat the extraction process (steps 2-5) four more times with fresh solvent, combining the supernatants in the same volumetric flask.

-

Bring the final volume to 50 mL with 50% aqueous methanol.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of phenolic compounds.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

Gradient elution is typically used, starting with a high proportion of Solvent A and gradually increasing the proportion of Solvent B.

Detection:

-

Monitor at a wavelength of 210 nm for phenolic glycosides.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Inject the extracted samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method[10].

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A suitable reversed-phase column (e.g., Acquity HSS T3, 1.8 µm, 100 x 2.1 mm).

Mobile Phase:

-

Similar to HPLC, a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid), is used.

Mass Spectrometry Parameters:

-

Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Quantification:

-

Quantification is achieved using a calibration curve prepared with a this compound standard.

Conclusion and Future Perspectives

This compound is a key secondary metabolite in the roots of Primula veris, with a primary function in the plant's chemical defense system. Its biosynthesis is intricately linked to the central phenylpropanoid pathway, and its degradation products can act as signaling molecules and volatile deterrents. The quantitative data and analytical protocols presented in this guide provide a solid foundation for further research into this fascinating compound.

Future research should focus on the definitive elucidation of the this compound biosynthetic pathway in P. veris through the identification and characterization of the specific enzymes involved, particularly the UDP-glycosyltransferases. Furthermore, a more detailed investigation into the direct and indirect signaling roles of this compound and its degradation products in plant-microbe and plant-herbivore interactions will provide a deeper understanding of its ecological significance. For drug development professionals, a thorough exploration of the pharmacological activities of pure this compound is warranted, building upon the traditional uses of Primula veris root extracts.

References

- 1. The ancestral salicylic acid biosynthesis pathway in plants | Department of Biology [biology.ox.ac.uk]

- 2. Intermediates of salicylic acid biosynthesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogens pulling the strings: Effectors manipulating salicylic acid and phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioone.org [bioone.org]

- 10. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biology-journal.org [biology-journal.org]

- 15. Salicylic Acid Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Primulaverin: A Technical Overview for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract